molecular formula C15H12N2O3S B5759514 2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole

2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole

Cat. No.: B5759514
M. Wt: 300.3 g/mol
InChI Key: IILRKKRYLIKPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.05686342 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-10-8-11(6-7-13(10)17(18)19)20-9-15-16-12-4-2-3-5-14(12)21-15/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILRKKRYLIKPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

23.0 g of sodium hydride (as a 60% w/w dispersion in mineral oil) were added to a solution of 80.0 g of 3-methyl-4-nitrophenol in 700 ml of dimethylformamide cooled in an ice-water bath. The resulting mixture was stirred at the same temperature for 20 minutes, at the end of which time a solution of 95.9 g of 2-chloromethylbenzothiazole in 50 ml of dimethylformamide was added to the reaction mixture. The temperature of the resulting mixture was elevated to 80° C. and the mixture was then stirred for 2 hours. At the end of this time, the reaction mixture was poured into ice-water and the precipitated crystalline solid was washed with water. The crude crystalline solid thus obtained was recrystallised from toluene to give 98.8 g (yield 63%) of the title compound as a solid having a melting point of 145° to 147° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
95.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

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